molecular formula C16H21NO5 B14013766 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate

Cat. No.: B14013766
M. Wt: 307.34 g/mol
InChI Key: YUHAMSPAAHVPCU-UHFFFAOYSA-N
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Description

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate is a complex organic compound that belongs to the oxazepine family This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dihydrobenzo[f][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate typically involves multiple steps. One common method includes the reaction of a suitable benzo[f][1,4]oxazepine precursor with tert-butyl and methyl substituents under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

4-O-tert-butyl 8-O-methyl 3,5-dihydro-2H-1,4-benzoxazepine-4,8-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(19)17-7-8-21-13-9-11(14(18)20-4)5-6-12(13)10-17/h5-6,9H,7-8,10H2,1-4H3

InChI Key

YUHAMSPAAHVPCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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